molecular formula C11H10BrNO3 B1486310 Methyl 6-bromo-3-cyano-2-methoxyphenylacetate CAS No. 1805414-28-1

Methyl 6-bromo-3-cyano-2-methoxyphenylacetate

Cat. No. B1486310
M. Wt: 284.11 g/mol
InChI Key: ABQDVLFNZDFIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-3-cyano-2-methoxyphenylacetate (MBCMPA) is a synthetic compound that has been used in a variety of research applications. It is a brominated derivative of phenylacetate, which is a naturally occurring compound found in plants and animals. MBCMPA has been studied for its potential to be used in drug development, as well as for its biochemical and physiological effects. In

Scientific Research Applications

Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has been studied for its potential to be used in drug development. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, which make it a promising candidate for drug development. Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has also been studied for its potential to be used in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has been studied for its potential to be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Mechanism Of Action

Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has been shown to act on multiple targets in the body. It has been shown to bind to enzymes and receptors, which can lead to changes in cell signaling pathways. Additionally, Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has been shown to interact with DNA, leading to changes in gene expression. These changes can lead to the modulation of various biochemical and physiological processes.

Biochemical And Physiological Effects

Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and cell signaling pathways, leading to changes in the expression of genes. Additionally, Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has been shown to have anti-inflammatory, antimicrobial, and antioxidant properties. These effects can lead to changes in the body’s response to disease and injury.

Advantages And Limitations For Lab Experiments

Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is cost-effective. Additionally, it has a wide range of potential applications, from drug development to cancer research. However, there are some limitations to the use of Methyl 6-bromo-3-cyano-2-methoxyphenylacetate in lab experiments. It is not always possible to determine the exact mechanism of action of Methyl 6-bromo-3-cyano-2-methoxyphenylacetate, as it can interact with multiple targets in the body. Additionally, the effects of Methyl 6-bromo-3-cyano-2-methoxyphenylacetate can vary depending on the concentration and the duration of exposure.

Future Directions

Methyl 6-bromo-3-cyano-2-methoxyphenylacetate has a wide range of potential applications and has been studied for its potential to be used in drug development, cancer research, and the treatment of neurodegenerative diseases. However, there is still much to be learned about the biochemical and physiological effects of Methyl 6-bromo-3-cyano-2-methoxyphenylacetate. Additionally, further research is needed to determine the exact mechanism of action of Methyl 6-bromo-3-cyano-2-methoxyphenylacetate and to identify new potential applications. Additionally, further research is needed to determine the optimal concentration and duration of exposure for Methyl 6-bromo-3-cyano-2-methoxyphenylacetate. Finally, further research is needed to develop novel synthesis methods for Methyl 6-bromo-3-cyano-2-methoxyphenylacetate that are more efficient and cost-effective.

properties

IUPAC Name

methyl 2-(6-bromo-3-cyano-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-10(14)5-8-9(12)4-3-7(6-13)11(8)16-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQDVLFNZDFIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1CC(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-cyano-2-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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